2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid
Description
Chemical Structure and Properties 2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid (CAS No. 380541-20-8) is a benzoic acid derivative featuring a thioether-linked oxoethylamine group substituted with a furylmethyl moiety. Its IUPAC name is 2-({(Furan-2-ylmethyl)carbamoylmethyl}sulfanyl)benzoic acid, with the molecular formula C₁₄H₁₃NO₄S (molecular weight: 291.32 g/mol).
Properties
IUPAC Name |
2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-13(15-8-10-4-3-7-19-10)9-20-12-6-2-1-5-11(12)14(17)18/h1-7H,8-9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUOGLXOMWHUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-[(2-furylmethyl)amino]-2-oxoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the oxoethyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Amino Group
- 2-[(2-Amino-2-oxoethyl)thio]benzoic acid (CAS 197236-53-6): Structure: Lacks the furylmethyl group; instead, the amino group is unsubstituted (NH₂). Molecular Formula: C₉H₉NO₃S (211.24 g/mol). Key Differences: Reduced steric bulk and absence of aromaticity from the furan ring, leading to lower lipophilicity compared to the target compound.
- 2-((2-(Methyl(phenyl)amino)-2-oxoethyl)thio)benzoic acid (CAS 329081-93-8): Structure: Substituted with a methylphenylamino group. This may influence binding affinity in biological systems compared to the furylmethyl analog.
Variations in the Aryl/Oxoethyl Group
- 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)benzoic acid (Compound 21 in ): Structure: Contains a 4-methoxyphenyl group instead of furylmethyl. Spectral Data: NMR (¹H and ¹³C) confirms the methoxy group’s electron-donating effects, altering electronic distribution and solubility. Synthesis: Prepared via nucleophilic substitution of ethyl chlorooxoacetate with 2-aminobenzoic acid derivatives, similar to the target compound’s likely pathway.
2-((2-oxo-2-(p-tolyl)ethyl)sulfonyl)benzoic acid :
Fluorinated and Halogenated Analogs
- 3-[({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid (CAS OTV000547): Structure: Incorporates a 4-fluorophenyl group. Molecular Weight: 319.35 g/mol. Key Differences: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to the furan’s oxygen heterocycle.
Solubility and Stability
- The furylmethyl group in the target compound imparts moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the furan’s oxygen atom. In contrast, phenyl-substituted analogs (e.g., 4-methoxyphenyl) exhibit higher lipophilicity, reducing aqueous solubility.
- Sulfonyl analogs (e.g., 2-((2-oxo-2-(p-tolyl)ethyl)sulfonyl)benzoic acid) are more acidic, favoring ionization at physiological pH, which may enhance bioavailability.
Biological Activity
2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid, with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Synthesis and Properties
The compound is synthesized through the reaction of 2-mercaptobenzoic acid with 2-[(2-furylmethyl)amino]-2-oxoethyl chloride under basic conditions, typically using solvents like dichloromethane or tetrahydrofuran. This method allows for the formation of the desired thiobenzoic acid structure while ensuring high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan ring and amino group can modulate enzyme activities and receptor interactions, influencing several biochemical pathways. Ongoing studies aim to elucidate the exact molecular targets and mechanisms involved in its action.
Therapeutic Potential
Research has indicated that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent .
- Antioxidant Effects : Its structural components may contribute to scavenging free radicals, thus offering protective effects against oxidative stress.
In Vitro Studies
A study conducted on cell lines demonstrated that this compound significantly reduced cell proliferation in cancerous cells while exhibiting minimal cytotoxicity in normal cells. This selectivity suggests its potential as an anticancer agent .
In Vivo Studies
In animal models, administration of this compound resulted in decreased inflammation markers and improved recovery rates in induced inflammatory conditions. These findings support its therapeutic application in chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Thienylmethylamino derivative | Structure | Moderate anti-inflammatory effects |
| 2-Pyridylmethylamino derivative | Structure | Antimicrobial but less effective than furyl derivative |
The presence of the furan ring in the target compound provides distinct electronic properties that enhance its biological activities compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
